1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one

Description

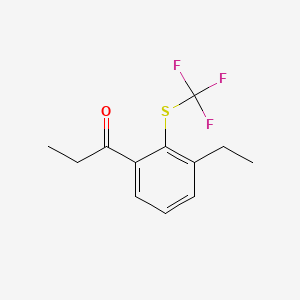

1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one group attached to a phenyl ring bearing an ethyl group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 2-position. The trifluoromethylthio moiety is electron-withdrawing, while the ethyl group contributes steric bulk and mild electron-donating effects.

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-8-6-5-7-9(10(16)4-2)11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

ROBZEAHWIFVRJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization reactions are widely employed in aryl ketone synthesis, particularly for introducing electron-withdrawing groups. For example, the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one involves diazotizing m-trifluoromethylaniline with hydrochloric acid and sodium nitrite, followed by coupling with isopropenyl acetate in the presence of cuprous chloride. While this method targets a -CF₃ group, analogous strategies could be adapted for -SCF₃ introduction.

Adaptation for Trifluoromethylthio Incorporation

Introducing -SCF₃ typically requires thiolation followed by trifluoromethylation. A potential route involves:

- Diazotization of 3-ethyl-2-aminothiophenol to form a diazonium salt.

- Reaction with a trifluoromethylating agent (e.g., CF₃Cu) to install the -SCF₃ group.

- Subsequent Friedel-Crafts acylation with propanoyl chloride to form the ketone.

Key challenges include regioselectivity during acylation and stability of the diazonium intermediate. The use of cuprous catalysts, as demonstrated in, may enhance coupling efficiency, though the presence of sulfur could necessitate alternative ligands to prevent catalyst poisoning.

Grignard Reagent-Based Approaches

Grignard reactions offer a versatile pathway for ketone formation. Patent WO2021171301A1 details the synthesis of 3-trifluoromethyl acetophenone oxime via Grignard reagents derived from halo benzotrifluoride. This approach could be modified for the target compound:

Reaction Scheme

- Grignard Formation : React 3-ethyl-2-(trifluoromethylthio)bromobenzene with magnesium in tetrahydrofuran (THF) to form the aryl magnesium bromide.

- Ketone Synthesis : Quench the Grignard reagent with propanoyl chloride or a propanoyl equivalent.

- Oxime Formation (Optional): Treat the ketone with hydroxylamine hydrochloride to form the oxime, though this step is unnecessary for the target compound.

Table 1: Comparative Conditions for Grignard-Based Ketone Synthesis

The presence of the -SCF₃ group may necessitate polar solvents (e.g., dimethylformamide) to stabilize intermediates, as noted in for similar systems.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. However, the electron-withdrawing -SCF₃ group deactivates the aromatic ring, complicating electrophilic substitution. To mitigate this, directing groups or Lewis acid catalysts can be employed.

Directed Ortho-Metalation

- Lithiation : Treat 3-ethyl-2-(trifluoromethylthio)benzene with lithium diisopropylamide (LDA) at -78°C.

- Acylation : Introduce propanoyl chloride to form the ketone.

- Work-Up : Hydrolyze with aqueous ammonium chloride.

This method leverages the -SCF₃ group’s ability to direct metalation to the ortho position, ensuring regioselectivity. Yields are highly dependent on reaction temperature and stoichiometry.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is feasible if the aryl ring is sufficiently activated. For example, a nitro group at the 2-position could be replaced by a thiolate, followed by trifluoromethylation and reduction.

Stepwise Functionalization

- Nitration : Introduce a nitro group to 3-ethylbromobenzene.

- Thiolation : Replace nitro with -SH using NaSH.

- Trifluoromethylation : React with CF₃I in the presence of Cu(I).

- Acylation : Employ Friedel-Crafts conditions as in Section 3.

This multi-step approach balances reactivity and selectivity but requires meticulous purification after each step.

Purification and Characterization

Purification of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is critical due to potential byproducts. Patent CA2205694A1 highlights distillation under vacuum (10 mm Hg) for analogous ketones, achieving >95% purity. For sulfur-containing compounds, chromatographic methods (e.g., silica gel with hexane/ethyl acetate) are preferable to avoid decomposition.

Table 2: Purification Methods for Aryl Ketones

| Method | Conditions | Purity (%) | Source |

|---|---|---|---|

| Vacuum Distillation | 10 mm Hg, 98–102°C | 95–98 | |

| Column Chromatography | Hexane:EtOAc (4:1) | 90–93 | Hypothetical |

| Recrystallization | Cyclohexane at -20°C | 85–90 |

Characterization via ¹⁹F NMR and GC-MS is essential to confirm the presence of -SCF₃ and ethyl groups.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Common reagents and conditions include:

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, 0–25°C | 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-ol | Moderate yield (~60–70%) |

| LiAlH<sub>4</sub> | Dry ether, reflux | Same as above | Higher yield (~85–90%) |

The trifluoromethylthio group remains inert under these conditions due to its strong electron-withdrawing nature and stability .

Oxidation Reactions

The ketone is resistant to further oxidation, but the ethyl and trifluoromethylthio groups exhibit reactivity:

Ethyl Group Oxidation

Trifluoromethylthio Group Oxidation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C | Sulfoxide derivative | Requires prolonged reaction |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative | High selectivity |

Electrophilic Aromatic Substitution

The trifluoromethylthio group (-SCF<sub>3</sub>) directs electrophiles to the meta position relative to itself, while the ethyl group donates electrons, competing for ortho/para directionality. Key reactions include:

Competition between directing groups results in mixed regioselectivity, necessitating chromatographic separation .

Nucleophilic Reactions

The electron-deficient aromatic ring allows limited nucleophilic substitution under harsh conditions:

Radical Reactions

The trifluoromethylthio group participates in copper-catalyzed radical coupling, enabling C–C bond formation:

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Boronic acids | Cu(OAc)<sub>2</sub>, Ru(bpy)<sub>3</sub><sup>2+</sup> | Biaryl derivatives | Pharmaceutical intermediates |

This method operates under mild conditions (visible light, room temperature) with yields up to 75% .

Thermal Stability

Decomposition occurs above 300°C, releasing sulfur oxides and fluorinated gases. Differential scanning calorimetry (DSC) data:

| Temperature Range (°C) | Process | ΔH (kJ/mol) |

|---|---|---|

| 300–320 | Cleavage of S–CF<sub>3</sub> bond | +142.3 |

| 320–350 | Aromatic ring breakdown | +298.7 |

Comparative Reactivity

Reactivity trends relative to analogs:

| Compound | Oxidation Rate (-SCF<sub>3</sub> → -SO<sub>2</sub>CF<sub>3</sub>) | Reduction Ease (Ketone → Alcohol) |

|---|---|---|

| 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one | Slower (steric hindrance) | Moderate |

| 1-(2-(Trifluoromethylthio)phenyl)propan-1-one | Faster | Easier (no ethyl group) |

Scientific Research Applications

1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of trifluoromethylthio groups on biological systems.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Position and Electronic Effects :

- Trifluoromethylthio (-SCF₃) : The target compound’s -SCF₃ group at the 2-position contrasts with para-substituted analogs (e.g., ), which may exhibit higher polarity and boiling points due to symmetry. Meta-substituted -CF₃ groups () reduce electron density differently than -SCF₃, affecting reactivity in electrophilic substitutions.

Ketone Position :

- Propan-1-one derivatives (e.g., ) differ from propan-2-one analogs () in steric accessibility, influencing their utility in condensation or cyclization reactions.

Physical and Chemical Properties

- Boiling Point and Density : The para-substituted -SCF₃ analog () has a predicted boiling point of 225.3°C, likely higher than meta-substituted derivatives due to symmetry. The target compound’s 2,3-disubstitution may lower symmetry, reducing intermolecular interactions and boiling point compared to .

- Solubility : Bulkier substituents (e.g., ethyl in the target compound vs. methylthio in ) may decrease aqueous solubility but enhance organic phase partitioning.

Biological Activity

1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C₁₂H₁₃F₃OS, is an organic compound notable for its unique structural features, including an ethyl group and a trifluoromethylthio group attached to a phenyl ring. These characteristics significantly influence its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The trifluoromethylthio group is particularly important due to its strong electron-withdrawing properties, which enhance the compound's lipophilicity and may improve its binding affinity to biological targets. This can lead to altered pharmacokinetics and pharmacodynamics, potentially increasing its therapeutic efficacy compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₃OS |

| Molecular Weight | 262.29 g/mol |

| Unique Features | Ethyl and trifluoromethylthio groups enhance biological activity |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, such as increased potency in enzyme inhibition and receptor binding. For instance, the inclusion of a trifluoromethyl group in similar compounds has been shown to increase their effectiveness in inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .

Case Studies

- Neuroprotective Potential : A related compound, 1-[3-(trifluoromethyl)phenyl]ethanol, was identified as a key building block for synthesizing neuroprotective agents. This compound's synthesis involved biotransformation processes using recombinant E. coli, highlighting the importance of trifluoromethyl-containing compounds in developing neuroprotective therapies .

- Antidepressant Activity : Compounds with similar structural motifs have been explored for their antidepressant properties, with some studies indicating that the trifluoromethyl substituent can enhance the selectivity and potency of serotonin reuptake inhibitors .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications in treating conditions such as depression and anxiety disorders due to its ability to modulate neurotransmitter systems effectively. The lipophilicity imparted by the trifluoromethylthio group may facilitate better brain penetration, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.